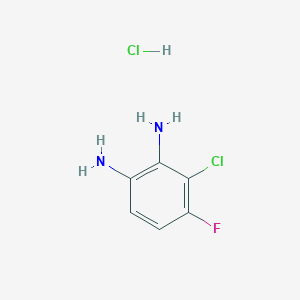

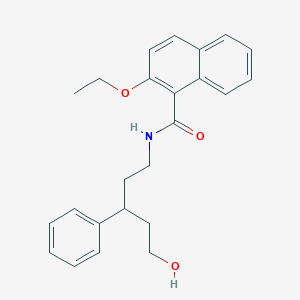

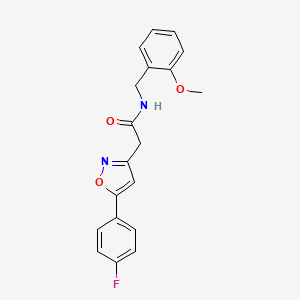

![molecular formula C24H24BrN3O3 B2506389 N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-27-6](/img/structure/B2506389.png)

N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide" is a complex molecule that appears to be related to various research efforts in the development of bioactive acetamide derivatives. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in these papers can provide insights into the potential synthesis, molecular structure, and chemical properties of the compound .

Synthesis Analysis

The synthesis of related N-substituted acetamide derivatives typically involves multi-step organic reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to afford the desired ethyl (indol-3-yl)alkanoates. Amidification is then carried out by condensation with amines, as seen in the preparation of antiallergic agents . Similarly, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . These methods could potentially be adapted for the synthesis of "N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide".

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group attached to an aromatic or heteroaromatic ring, such as an indole or pyridine ring. The presence of substituents on these rings, as well as the length of the alkyl chain linking the amide to the aromatic system, can significantly influence the molecular conformation and, consequently, the biological activity of these compounds . The specific compound likely exhibits a complex three-dimensional structure due to the presence of multiple aromatic systems and a piperidine ring.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including amidification, substitution, and reactions involving the amide bond. The reactivity of the amide bond and the presence of substituents such as bromine or methyl groups can lead to further functionalization or transformation of the molecule under appropriate reaction conditions . The chemical reactivity of the compound would need to be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents on the aromatic rings and the nature of the amide linkage play a crucial role in determining these properties. For example, the introduction of halogen atoms like bromine can affect the lipophilicity and electronic properties of the molecule . The specific physical and chemical properties of "N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide" would require empirical determination.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Compositions and Therapeutics

This compound is mentioned in the context of pharmaceutical compositions and therapeutic applications. It appears as a salt or solvate in these contexts, highlighting its potential in drug formulation and medical treatment (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Antibacterial Potentials

There's research on acetamide derivatives, including those bearing a piperidine moiety, being evaluated for their antibacterial potentials. This underscores the significance of such compounds in combating bacterial infections (Kashif Iqbal et al., 2017).

Chemical Synthesis and Structural Studies

Studies on the synthesis of various derivatives of acetamides, including those with piperidine and related structures, have been conducted. These works often focus on the synthesis process, structural characterization, and potential applications in various fields (A. Krauze et al., 2007).

Cardiac, Nephrotropic, Neuroprotective, Dermatological, and Cytostatic Activity

Certain pyridazino(4,5-b)indole-1-acetamide compounds, which may include structures similar to the compound , have shown a range of activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic. This suggests a broad spectrum of potential medical applications (Dr.Valentin Habernickel, 2002).

Antimicrobial Properties

Research on Schiff bases and thiazolidinone derivatives related to the compound indicates a focus on their antimicrobial properties. This line of research explores the potential of such compounds in treating bacterial and fungal infections (N. Fuloria et al., 2014).

Eigenschaften

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BrN3O3/c1-16-13-17(25)9-10-20(16)26-24(31)23(30)19-14-28(21-8-4-3-7-18(19)21)15-22(29)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12,15H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSMNSKOKADEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

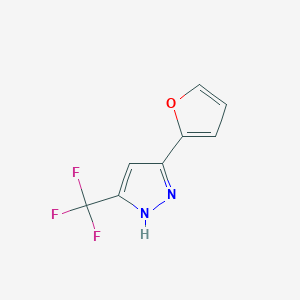

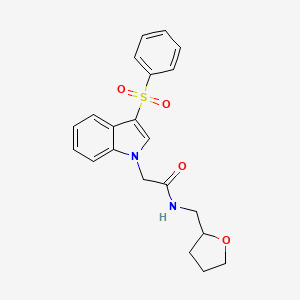

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2506308.png)

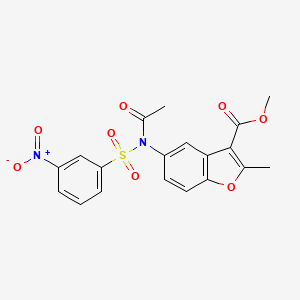

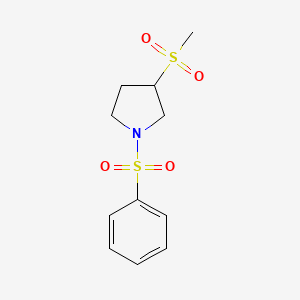

![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)

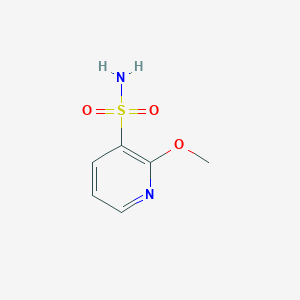

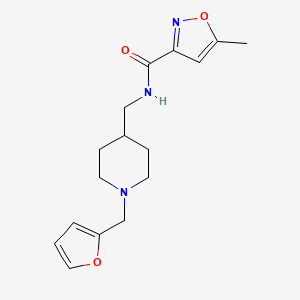

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)